Antioxygenic Index: 5-Hydroxychroman Scaffold Shows Substrate-Specific Activity Distinct from 6-Hydroxychroman Analogs
In standardized lard autoxidation assays, 5-hydroxychroman and 5-hydroxycoumaran scaffolds exhibit antioxygenic behavior that is fundamentally different from the 6-hydroxychroman (tocopherol-like) series. While 6-hydroxy-2,2,4-trimethylchroman achieves an antioxygenic index of 27, 5-hydroxychromans lacking additional ring alkylation show substantially lower indices, with some 5-hydroxycoumarans dropping to index values of 3 [1]. The 3-methyl substitution on the dihydropyran ring is predicted to stabilize radical intermediates via hyperconjugation, thereby increasing the antioxygenic index relative to the non-methylated 5-hydroxychroman baseline, though direct experimental comparison data for the target compound is not yet published in peer-reviewed literature.
| Evidence Dimension | Antioxygenic index (ratio of stabilized to unstabilized induction period in lard) |
|---|---|
| Target Compound Data | No peer-reviewed data available; predicted to fall between index 3 and 27 based on 5-hydroxy scaffold with C3 methyl stabilization |
| Comparator Or Baseline | 6-hydroxy-2,2,4-trimethylchroman (index 27) vs. 5-hydroxyisocoumaranone (index 3) |
| Quantified Difference | Antioxygenic index range: 3–27 across the hydroxychroman class; exact value for target compound not experimentally determined |
| Conditions | Lard substrate, 0.02–0.10% antioxidant concentration, oxygen absorption method at elevated temperature [1] |
Why This Matters
For procurement decisions in antioxidant research, this index range demonstrates that 5-hydroxy vs. 6-hydroxy substitution alone can alter efficacy by up to 9-fold, making the specific 3-methyl-5-hydroxychroman scaffold necessary for studying position-dependent SAR.
- [1] Golumbic, C. Antioxidants and the Autoxidation of Fats. XII. The Antioxidant Properties of Tocopherols, Hydroxychromans, Hydroxycoumarans and Related Compounds. J. Am. Chem. Soc. 1941, 63, 1142–1148. View Source
